4-Propoxypyrimidine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

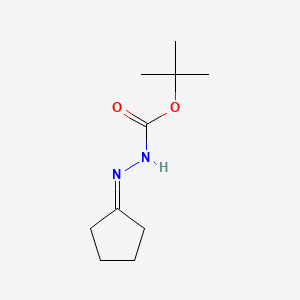

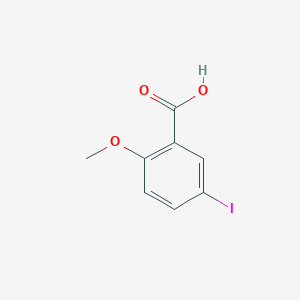

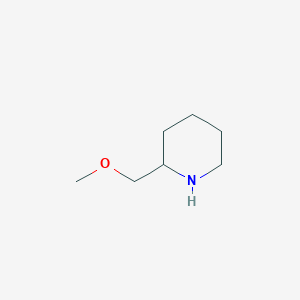

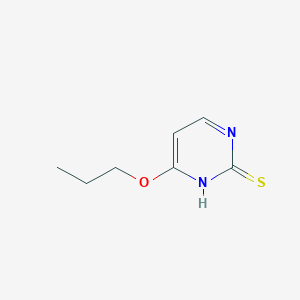

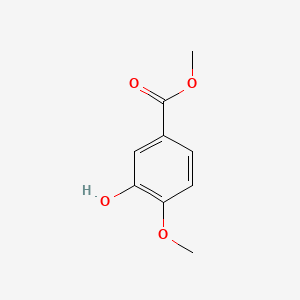

“4-Propoxypyrimidine-2-thiol” is a chemical compound with the molecular formula C7H10N2OS . It is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which includes “4-Propoxypyrimidine-2-thiol”, is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of “4-Propoxypyrimidine-2-thiol” is represented by the InChI string: InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11) . The Canonical SMILES representation is: CCCOC1=CC=NC(=S)N1 .Physical And Chemical Properties Analysis

The molecular weight of “4-Propoxypyrimidine-2-thiol” is 170.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Topological Polar Surface Area is 65.7 Ų .Applications De Recherche Scientifique

I have conducted several searches to find specific scientific research applications for 4-Propoxypyrimidine-2-thiol, but unfortunately, detailed information on unique applications is not readily available in the search results.

The general therapeutic applications of pyrimidine-based drugs include antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, and more . However, these do not specifically mention 4-Propoxypyrimidine-2-thiol .

Mécanisme D'action

Target of Action

4-Propoxypyrimidine-2-thiol, a derivative of pyrimidines, primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

The compound’s interaction with its targets results in an inhibitory response . This means that 4-Propoxypyrimidine-2-thiol reduces the expression and activities of the inflammatory mediators it targets . This action can lead to a decrease in inflammation, thereby potentially alleviating symptoms associated with inflammatory conditions .

Biochemical Pathways

Pyrimidines, including 4-Propoxypyrimidine-2-thiol, are involved in various biochemical pathways. They are essential for maintaining cellular functions such as DNA and RNA biosynthesis . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This can affect downstream effects such as the reduction of inflammation.

Result of Action

The primary result of 4-Propoxypyrimidine-2-thiol’s action is the potential reduction of inflammation . By inhibiting the expression and activities of certain inflammatory mediators, the compound can help to alleviate the symptoms of inflammatory conditions .

Propriétés

IUPAC Name |

6-propoxy-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGQWYZJALFTJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=NC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399525 |

Source

|

| Record name | 4-propoxypyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438219-92-2 |

Source

|

| Record name | 4-propoxypyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)